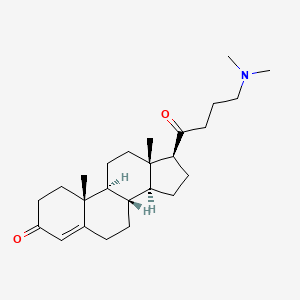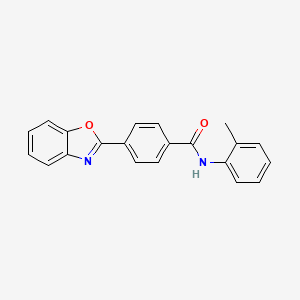
Rapamycin, 32-O-demethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rapamycin, 32-O-demethyl- is a derivative of the natural product rapamycin, which is produced by the bacterium Streptomyces hygroscopicus . It is a macrocyclic lactone compound that has been found to possess potent immunosuppressant and antiproliferative properties . The molecular formula of Rapamycin, 32-O-demethyl- is C33H58N10O9.
Synthesis Analysis
The core structure of rapamycin is derived from (4 R ,5 R )-4,5-dihydrocyclohex-1-ene-carboxylic acid that is extended by polyketide synthase . The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-PKS modification enzymes . The first total synthesis of (-)-rapamycin consists of thirty-seven steps .Molecular Structure Analysis
The molecular weight of Rapamycin, 32-O-demethyl- is 900.16 . The core structure of rapamycin is derived from (4 R ,5 R )-4,5-dihydrocyclohex-1-ene-carboxylic acid .Chemical Reactions Analysis
The methylation of natural products by S -adenosyl methionine (AdoMet, also known as SAM)-dependent methyltransferase enzymes is a common tailoring step in many biosynthetic pathways . The introduction of methyl substituents can affect the biological and physicochemical properties of the secondary metabolites produced .Aplicaciones Científicas De Investigación
Immunosuppressive Activity
Rapamycin is known for its immunosuppressive activity . It is often used in organ transplantation to prevent the body’s immune system from rejecting the transplanted organ .
Antifungal Activity
Rapamycin was initially discovered as an antifungal agent . It was first found in terrestrial bacteria collected on Easter Island during a screening for antifungal agents .
Antitumor Activity
Rapamycin has shown antitumor activity . Its ability to inhibit cell growth and proliferation makes it a potential candidate for cancer treatment .
Neuroprotective/Neuroregenerative Activity
Rapamycin has neuroprotective and neuroregenerative activities . It has the potential to protect neurons from damage and promote the regeneration of nerve cells .
Lifespan Extension
Studies have shown that Rapamycin has the ability to extend lifespan . This has sparked interest in its potential applications in anti-aging research .
COVID-19 Treatment
Recently, Rapamycin has gained significant attention due to its activity against the cytokine storm in COVID-19 patients . The cytokine storm is a severe immune reaction in which the body releases too many cytokines into the blood too quickly.
Production Enhancement
Efforts are being made to enhance the production of Rapamycin and generate diverse analogs . This is crucial for wider accessibility, reduced manufacturing costs, sustainable pharmaceutical practices, and advancements in therapeutic applications .
Cost-Effective Medium Development
Research is being conducted to develop a cost-effective medium for the synthesis of Rapamycin . This could potentially reduce the production costs and make the drug more accessible .
Each of these fields represents a unique application of Rapamycin in scientific research. They highlight the versatility of this compound and its potential in various aspects of medicine, science, and sustainability .
Mecanismo De Acción
Target of Action
Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, such as mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .
Mode of Action
Rapamycin inhibits mTOR by binding to its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, which belongs to the phosphoinositide kinase-related kinase family . This interaction inhibits the downstream signaling pathways involving mTOR .
Biochemical Pathways
The inhibition of mTOR by Rapamycin affects various biochemical pathways. mTOR signaling pathway connects immune and metabolic signals, which regulates immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Inhibition of the mTOR signaling pathway by nutrient starvation or rapamycin treatment results in rapid downregulation of protein synthesis and ribosome biogenesis .
Pharmacokinetics
Rapamycin has poor oral absorption and distributes widely in tissues . It displays a wide inter- and intrapatient variability in drug clearance, and less than optimal correlations between whole blood concentrations and drug dose, demographic features, or patient characteristics . Due to the long half-life of Rapamycin, dosage adjustments would ideally be based on trough levels obtained more than 5–7 days after initiation of therapy or dosage change .
Result of Action
The inhibition of mTOR by Rapamycin results in slower overall cell growth and development, leading to poor nutrient uptake and light energy utilization . It also has immunosuppressive, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .
Action Environment
The action of Rapamycin can be influenced by various environmental factors. For instance, the cytochrome P450 3A4 system plays a critical role in Rapamycin’s biotransformation, leading to extensive drug-drug interactions . Furthermore, the action of Rapamycin can be affected by disease states or concurrent immunosuppressants or other interacting drugs .
Safety and Hazards
Direcciones Futuras
Rapamycin and its analogs have additional therapeutic potentials, including antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities . There are many efforts directed at enhancing the production of rapamycin and generating diverse analogs . The future of rapamycin research looks promising .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rapamycin, 32-O-demethyl-, involves the removal of the 32-O-methyl group from Rapamycin. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Rapamycin", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Methanol (CH3OH)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Chloroform (CHCl3)", "Acetic acid (CH3COOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Mix Rapamycin with NaH in DMF", "Add CH3I to the mixture and stir for several hours", "Add HCl to the mixture to quench the reaction", "Extract the product with CHCl3 and wash with NaHCO3", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CHCl3 and wash with water", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CH3OH and add TEA", "Heat the mixture and add CHCl3", "Collect the precipitate and wash with CH3OH", "Dry the product and dissolve in CHCl3", "Add CH3COOH and NaCl to the mixture", "Extract the product with CHCl3 and wash with water", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CH3OH and add NaHCO3", "Collect the precipitate and dry to obtain Rapamycin, 32-O-demethyl-" ] } | |
Número CAS |
141392-23-6 |
Nombre del producto |
Rapamycin, 32-O-demethyl- |
Fórmula molecular |
C33H58N10O9 |
Peso molecular |
0 |
Sinónimos |
Rapamycin, 32-O-demethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




